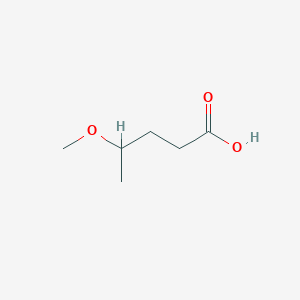

4-Methoxypentanoic acid

Description

Properties

IUPAC Name |

4-methoxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(9-2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNADTHRVGBWACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-65-5 | |

| Record name | 4-methoxypentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxypentanoic acid CAS number 818-65-5

An In-Depth Technical Guide to 4-Methoxypentanoic Acid (CAS 818-65-5): Properties, Synthesis, Analysis, and Research Applications

Executive Summary

4-Methoxypentanoic acid (CAS 818-65-5) is a functionalized carboxylic acid with potential applications as a chiral building block and intermediate in organic synthesis and drug development. Its structure, featuring a carboxylic acid, a stereocenter at the C4 position, and a methoxy group, offers versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical properties, outlines a plausible synthetic pathway, details robust analytical methodologies for its characterization and quantification, and explores its potential applications, particularly in the context of medicinal chemistry. The information presented herein is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Profile

4-Methoxypentanoic acid is a small molecule incorporating both acidic and ether functional groups.[1] Its physical and chemical characteristics are dictated by these features, influencing its solubility, reactivity, and spectroscopic behavior.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 818-65-5 | [1][2] |

| Molecular Formula | C₆H₁₂O₃ | [1][3] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| IUPAC Name | 4-methoxypentanoic acid | [1][4] |

| SMILES | CC(CCC(=O)O)OC | [1][2] |

| InChIKey | NNADTHRVGBWACO-UHFFFAOYSA-N | [1][5] |

| Monoisotopic Mass | 132.078644241 Da |[1] |

Predicted Spectroscopic Data

The structural confirmation of 4-methoxypentanoic acid relies on standard spectroscopic techniques. Based on its functional groups, the following spectral characteristics are anticipated.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The carboxylic acid proton (-COOH) would appear as a broad singlet at a highly variable, downfield chemical shift (>10 ppm).[6] The proton on the chiral center (C4-H) would be a multiplet, coupled to the adjacent methyl and methylene protons. The methoxy group (-OCH₃) would present as a sharp singlet around 3.3-3.4 ppm, and the methyl group at C5 would be a doublet. The two methylene groups (C2-H₂ and C3-H₂) would show complex splitting patterns in the aliphatic region.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing between 170-180 ppm.[6] The carbon bearing the methoxy group (C4) would be found around 70-80 ppm, while the methoxy carbon itself would be near 55-60 ppm. The remaining aliphatic carbons (C2, C3, C5) would appear in the upfield region of the spectrum.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features of the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O stretching absorption around 1700-1725 cm⁻¹.[6] A C-O stretching band for the ether linkage is also expected around 1075-1150 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization would likely lead to fragmentation, with key losses corresponding to the methoxy group, the carboxylic acid group, and alkyl fragments. Predicted high-resolution mass spectrometry data for various adducts can provide confirmation of the elemental composition.[5]

Table 2: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 133.08592 | 127.5 |

| [M+Na]⁺ | 155.06786 | 134.2 |

| [M-H]⁻ | 131.07136 | 126.5 |

Data sourced from PubChemLite prediction tools.[5]

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can commence from a commercially available starting material like ethyl 4-hydroxypentanoate. The workflow involves two primary steps: methylation of the secondary alcohol and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of 4-methoxypentanoic acid.

Experimental Protocol: Synthesis

Objective: To synthesize 4-methoxypentanoic acid from ethyl 4-hydroxypentanoate.

Step 1: Methylation of Ethyl 4-hydroxypentanoate

-

Causality: This step utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers. Sodium hydride (NaH), a strong base, is used to deprotonate the hydroxyl group to form a nucleophilic alkoxide, which then displaces the iodide from methyl iodide (CH₃I) in an Sₙ2 reaction.[7]

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the stirred solvent.

-

Add a solution of ethyl 4-hydroxypentanoate (1.0 equivalent) in anhydrous THF dropwise to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-methoxypentanoate.

Step 2: Saponification to 4-Methoxypentanoic acid

-

Causality: Saponification is the base-mediated hydrolysis of an ester. Sodium hydroxide attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt. A subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid.

-

Dissolve the crude ethyl 4-methoxypentanoate from the previous step in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the starting ester by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M hydrochloric acid.

-

Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford pure 4-methoxypentanoic acid.

Analytical Methodologies

Accurate quantification and characterization of 4-methoxypentanoic acid, particularly in complex matrices like biological fluids or reaction mixtures, require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. Protocols can be adapted from validated methods for structurally similar analytes like 4-hydroxypentanoic acid.[8][9]

Caption: General analytical workflow for 4-methoxypentanoic acid.

Method Comparison

The choice between GC-MS and LC-MS/MS depends on sample throughput, available instrumentation, and the complexity of the matrix.

Table 3: Comparison of Primary Analytical Techniques

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Derivatization | Mandatory (to increase volatility) | Often not required |

| Sample Throughput | Lower, due to extra derivatization step | Higher, with simpler sample preparation |

| Sensitivity | High | Very High |

| Selectivity | High, especially with Selected Ion Monitoring (SIM) | Very High, due to Multiple Reaction Monitoring (MRM) |

| Robustness | Generally robust, but derivatization can add variability | High, with less sample manipulation |

This comparison is adapted from guides for similar hydroxy acids.[8]

Protocol: LC-MS/MS Quantification in a Biological Matrix

Objective: To quantify 4-methoxypentanoic acid in plasma. This protocol is adapted from established methods for similar small polar molecules.[9]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., deuterated 4-methoxypentanoic acid).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II LC or equivalent.[9]

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.[9]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

-

Flow Rate: 0.3 mL/min.[8]

-

Injection Volume: 5 µL.[9]

-

MS System: Triple quadrupole mass spectrometer operating in negative ion mode.

-

MRM Transitions: Specific parent-daughter ion transitions for 4-methoxypentanoic acid and its internal standard must be determined via infusion and optimization.

-

Applications in Research and Drug Development

The true value of 4-methoxypentanoic acid lies in its potential as a versatile building block and a lead structure for modification in drug discovery programs.

-

Chiral Building Block: As a chiral molecule, enantiomerically pure forms of 4-methoxypentanoic acid can serve as valuable starting materials for the asymmetric synthesis of complex target molecules, where stereochemistry is critical for biological activity.

-

Potential Biological Activity: While this specific molecule is not widely studied, compelling evidence from related structures suggests a high potential for bioactivity. For instance, the synthesis of (±)-4-methoxydecanoic acid revealed it to be seventeen times more potent as an antifungal agent against Candida albicans and Cryptococcus neoformans compared to its unsubstituted parent acid.[7] The researchers speculate that the mid-chain methoxy group may increase solubility or enhance disruption of the fungal membrane.[7] This finding provides a strong rationale for investigating 4-methoxypentanoic acid and its derivatives in antifungal or antibacterial screening campaigns.

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight (132.16 g/mol ), 4-methoxypentanoic acid fits the profile of a molecular fragment.[1] It could be used in FBDD screens to identify low-affinity binders to protein targets, which can then be elaborated into more potent leads.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-methoxypentanoic acid is classified as a hazardous substance.[1]

Table 4: GHS Hazard Identification

| Pictogram | Code | Hazard Statement |

|---|

|

| H315 | Causes skin irritation | | | H318 | Causes serious eye damage | | | H335 | May cause respiratory irritation | Source: PubChem.[1]Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment:

First Aid Measures

-

After Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation persists, seek medical attention.[11]

-

After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[11]

References

-

PubChem. 4-Methoxypentanoic acid | C6H12O3 | CID 422316. National Institutes of Health. [Link]

-

Chemspace. 4-methoxypentanoic acid - C6H12O3 | CSCS00000699820. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]

-

Loba Chemie. 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No.[Link]

-

Ayala-Lara, J. J., et al. The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid. PMC. [Link]

-

PubChemLite. 4-methoxypentanoic acid (C6H12O3). [Link]

-

YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

Sources

- 1. 4-Methoxypentanoic acid | C6H12O3 | CID 422316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxypentanoic acid | 818-65-5 | AAA81865 | Biosynth [biosynth.com]

- 3. 818-65-5 | MFCD16693269 | 4-methoxypentanoic acid [aaronchem.com]

- 4. chem-space.com [chem-space.com]

- 5. PubChemLite - 4-methoxypentanoic acid (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 6. youtube.com [youtube.com]

- 7. The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemos.de [chemos.de]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

physical characteristics of 4-Methoxypentanoic acid

An In-Depth Technical Guide to the Physical Characteristics of 4-Methoxypentanoic Acid

Introduction

4-Methoxypentanoic acid is a carboxylic acid derivative featuring a five-carbon chain with a methoxy group at the fourth position. As a functionalized organic molecule, its physical properties are dictated by the interplay between the polar carboxylic acid and ether functionalities and the nonpolar aliphatic backbone. This guide provides a comprehensive overview of the known and predicted , offering field-proven insights and standardized methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental physicochemical profile for applications in synthesis, formulation, and analytical development.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. These identifiers are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

| Identifier | Value | Source |

| IUPAC Name | 4-methoxypentanoic acid | [1] |

| CAS Number | 818-65-5 | [1][2] |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| Canonical SMILES | CC(CCC(=O)O)OC | [1] |

| InChIKey | NNADTHRVGBWACO-UHFFFAOYSA-N | [1][4] |

Computed Physicochemical Properties

Direct experimental data for many physical properties of 4-Methoxypentanoic acid are not extensively reported in the literature. However, computational models provide reliable estimates that are invaluable for predicting behavior and designing experiments. The following properties have been calculated using established algorithms.[1]

| Property | Predicted Value | Significance in Drug Development |

| XLogP3-AA | 0.4 | Predicts the lipophilicity and partitioning behavior between aqueous and lipid phases, influencing absorption and distribution.[1] |

| Hydrogen Bond Donor Count | 1 | The carboxylic acid group can donate one hydrogen bond, impacting solubility and interactions with biological targets.[1] |

| Hydrogen Bond Acceptor Count | 3 | The three oxygen atoms can accept hydrogen bonds, enhancing aqueous solubility and receptor binding potential.[1] |

| Polar Surface Area (PSA) | 46.5 Ų | Relates to a molecule's ability to permeate cell membranes; values in this range are often associated with good oral bioavailability.[1] |

| Rotatable Bond Count | 4 | Indicates molecular flexibility, which can affect binding affinity to target proteins.[1] |

Physical State, Thermal Properties, and Solubility

Physical State and Appearance

While specific observational data for 4-Methoxypentanoic acid is sparse, related short-chain carboxylic acids are typically colorless to pale yellow liquids at room temperature.[5] For instance, the structural isomer 4-Methyl-2-oxopentanoic acid is a colorless to pale yellow liquid.[5] It is reasonable to infer that 4-Methoxypentanoic acid would present similarly.

Melting and Boiling Points

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pentanoic Acid | 102.13 | -34.5 | 186-187 |

| 4-Methylpentanoic Acid | 116.16 | -33 | 199-201[6][7] |

| 4-Methoxypentanoic Acid | 132.16 | Not Reported | Not Reported |

Based on the trend of increasing boiling point with molecular weight and polarity, it is predicted that the boiling point of 4-Methoxypentanoic acid will be higher than that of 4-Methylpentanoic acid.

Solubility Profile

The solubility of 4-Methoxypentanoic acid is governed by its amphiphilic nature.

-

Aqueous Solubility : The carboxylic acid group can ionize and participate in hydrogen bonding, conferring solubility in water.[5] However, the five-carbon chain introduces hydrophobic character, which likely prevents infinite miscibility. The aqueous solubility is expected to be significantly influenced by pH; in basic solutions, the formation of the carboxylate salt will dramatically increase water solubility.[3]

-

Organic Solvent Solubility : It is expected to be readily soluble in polar organic solvents such as methanol, ethanol, and chloroform, which can solvate both the polar functional groups and the nonpolar alkyl chain.[3][8]

Acidity and Spectral Characteristics

Acidity (pKa)

The pKa value for 4-Methoxypentanoic acid is not experimentally documented in available literature. However, the pKa for simple, linear carboxylic acids is typically around 4.8. The methoxy group at the 4-position is too distant to exert a strong inductive effect on the carboxylic acid proton. Therefore, the pKa of 4-Methoxypentanoic acid is predicted to be in the range of 4.5 to 5.0 , similar to other aliphatic carboxylic acids.[3]

Spectral Data

-

Mass Spectrometry (MS) : Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase. For the [M+H]⁺ adduct (m/z 133.08592), the predicted CCS is 127.5 Ų. For the [M-H]⁻ adduct (m/z 131.07136), the predicted CCS is 126.5 Ų.[4] These values are useful for identification in complex mixtures via ion mobility-mass spectrometry.

-

Nuclear Magnetic Resonance (¹H NMR) : The expected proton NMR spectrum would show characteristic signals: a singlet for the methoxy group (-OCH₃) around 3.3 ppm, a multiplet for the proton on the chiral center (-CH(OCH₃)-) around 3.5-3.8 ppm, signals for the aliphatic chain protons (-CH₂CH₂-) between 1.5-2.5 ppm, a doublet for the terminal methyl group (-CH₃) around 1.2 ppm, and a broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a very broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹ and a strong C=O (carbonyl) stretch appearing at approximately 1710 cm⁻¹. A C-O stretch from the ether linkage would be expected in the 1150-1085 cm⁻¹ region.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, self-validating protocols for determining the key physical properties of a compound like 4-Methoxypentanoic acid.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity involves confirming its identity before determining its physical properties.

Sources

- 1. 4-Methoxypentanoic acid | C6H12O3 | CID 422316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxypentanoic acid | 818-65-5 | AAA81865 | Biosynth [biosynth.com]

- 3. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]

- 4. PubChemLite - 4-methoxypentanoic acid (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Methylpentanoic acid Isocaproic acid [sigmaaldrich.com]

- 7. 4-methylpentanoic Acid | 646-07-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. 5-Methoxypentanoic acid CAS#: 70160-05-3 [m.chemicalbook.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 4-Methoxypentanoic Acid: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 4-methoxypentanoic acid, a chiral carboxylic acid with significant potential as a building block in organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural features, physicochemical properties, spectroscopic signature, synthetic pathways, and safety considerations.

Introduction and Strategic Importance

4-Methoxypentanoic acid is an organic compound featuring a five-carbon backbone. Its strategic importance in chemical synthesis stems from its bifunctional nature, containing both a carboxylic acid and an ether group. The presence of a chiral center at the fourth carbon (C4) introduces stereochemical complexity, a critical consideration in the development of pharmacologically active molecules where enantiomers can exhibit profoundly different biological activities and toxicological profiles. Its structure makes it a valuable intermediate for constructing more complex molecular architectures.[1]

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to its application. The compound is systematically identified through its nomenclature and structural codes.

-

IUPAC Name : 4-methoxypentanoic acid[2]

-

Molecular Formula : C₆H₁₂O₃[2]

-

CAS Number : 818-65-5[2]

-

Canonical SMILES : CC(CCC(=O)O)OC[2]

-

InChI Key : NNADTHRVGBWACO-UHFFFAOYSA-N[2]

The structure consists of a pentanoic acid core where a methoxy group (–OCH₃) is substituted at the C4 position. This C4 carbon is a stereocenter, meaning 4-methoxypentanoic acid can exist as two distinct enantiomers: (R)-4-methoxypentanoic acid and (S)-4-methoxypentanoic acid. The separation or stereoselective synthesis of these enantiomers is often a crucial step in drug development to isolate the desired therapeutic effect.

Sources

An In-Depth Technical Guide to 4-Methoxypentanoic Acid: Properties, Synthesis, and Applications in Modern Research

This guide provides a comprehensive technical overview of 4-methoxypentanoic acid, a versatile bifunctional molecule. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, provides validated methodologies for its synthesis and characterization, and explores its potential applications as a strategic building block in medicinal chemistry and materials science.

Core Physicochemical and Structural Characteristics

4-Methoxypentanoic acid (C₆H₁₂O₃) is a carboxylic acid featuring a methoxy group at the C4 position. This unique arrangement of a terminal carboxylic acid and a secondary ether confers upon it a dual reactivity, making it a valuable intermediate for organic synthesis. The carboxylic acid moiety provides a handle for standard transformations such as amidation, esterification, and salt formation, while the ether linkage is generally stable but can influence the molecule's overall polarity and solubility.

Key Physicochemical Data

The fundamental properties of 4-methoxypentanoic acid are summarized below, providing a critical reference for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | PubChem[1][2] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 132.078644241 Da | PubChem[1][2] |

| CAS Number | 818-65-5 | PubChem[1] |

| IUPAC Name | 4-methoxypentanoic acid | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Predicted XLogP3-AA | 0.4 | PubChem[1] |

Spectroscopic Profile: A Self-Validating System

Accurate characterization is paramount for confirming the identity and purity of 4-methoxypentanoic acid. The expected spectroscopic data serves as a benchmark for validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected resonances include a doublet for the C5 methyl group, a singlet for the methoxy protons, and multiplets for the methylene and methine protons of the pentanoic backbone. The carboxylic acid proton will appear as a broad singlet, typically downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six unique carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. Other characteristic signals include the methoxy carbon and the five distinct carbons of the pentanoic chain.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to its molecular weight minus one proton.[3] High-resolution mass spectrometry (HRMS) should confirm the exact mass to within a few parts per million (ppm), validating the elemental composition.[1] Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of CO₂ from the carboxylate anion.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum provides validation of the key functional groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. A distinct C-O stretching band for the ether linkage is expected around 1075-1150 cm⁻¹.

Synthesis and Purification Protocol

The synthesis of 4-methoxypentanoic acid can be efficiently achieved through a robust two-step sequence starting from a commercially available precursor, ethyl 4-hydroxypentanoate. This pathway is chosen for its high efficiency, use of standard reagents, and straightforward purification.

Workflow for Synthesis of 4-Methoxypentanoic Acid

Sources

- 1. 4-Methoxypentanoic acid | C6H12O3 | CID 422316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-methoxypentanoic acid (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 3. Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Methoxypentanoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methoxypentanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet to explore the underlying physicochemical principles that govern its solubility, offering both theoretical insights and practical experimental protocols.

Introduction: The Significance of Solubility in Application

4-Methoxypentanoic acid, a derivative of pentanoic acid, is a molecule of interest in various chemical and pharmaceutical research areas. Its utility in synthesis and formulation is fundamentally linked to its solubility profile. Understanding how 4-Methoxypentanoic acid interacts with different organic solvents is critical for a range of applications, including:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the same phase is fundamental to reaction kinetics and yield.

-

Purification and Recrystallization: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification techniques.

-

Formulation Development: In pharmaceutical sciences, the ability to dissolve a compound in a suitable solvent system is crucial for creating stable and bioavailable drug products.

-

Analytical Chemistry: The choice of solvent is paramount for techniques such as chromatography and spectroscopy to ensure accurate quantification and characterization.

This guide will provide a detailed examination of the factors influencing the solubility of 4-Methoxypentanoic acid and a practical framework for its experimental determination.

Physicochemical Properties of 4-Methoxypentanoic Acid

A molecule's solubility is a direct consequence of its structural and electronic properties. The key physicochemical parameters for 4-Methoxypentanoic acid are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C6H12O3 | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| IUPAC Name | 4-methoxypentanoic acid | PubChem[1] |

| CAS Number | 818-65-5 | PubChem[1] |

| Predicted XlogP | 0.4 | PubChem[1] |

The structure of 4-Methoxypentanoic acid contains both a polar carboxylic acid group (-COOH) and a methoxy group (-OCH3), along with a five-carbon aliphatic chain. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the ether oxygen of the methoxy group can act as a hydrogen bond acceptor. The aliphatic backbone contributes to its nonpolar character. The predicted XlogP value of 0.4 suggests a relatively balanced hydrophilic and lipophilic nature.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the foundational concept in predicting solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-Methoxypentanoic acid, the key intermolecular interactions at play are:

-

Hydrogen Bonding: The carboxylic acid group is capable of strong hydrogen bonding, both with itself (forming dimers) and with protic solvents (e.g., alcohols) or solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones).

-

Dipole-Dipole Interactions: The polar C=O and C-O bonds in the carboxylic acid and methoxy groups create a molecular dipole, allowing for favorable interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar alkyl chain interacts with nonpolar solvents through these weaker forces.

The overall solubility in a given solvent is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Qualitative Solubility Profile: An Expert Assessment

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): 4-Methoxypentanoic acid is expected to exhibit high solubility in these solvents. The ability of polar protic solvents to act as both hydrogen bond donors and acceptors allows for strong solvation of the carboxylic acid and methoxy groups. For a similar compound, 5-methoxypentanoic acid, high solubility in methanol and ethanol is predicted.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): Good solubility is also anticipated in polar aprotic solvents. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar functional groups of 4-Methoxypentanoic acid.[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is expected to be limited. The energy required to break the strong intermolecular hydrogen bonds between 4-Methoxypentanoic acid molecules would not be sufficiently compensated by the weak van der Waals interactions with nonpolar solvent molecules.[3]

The following diagram illustrates the key intermolecular forces that govern the solubility of 4-Methoxypentanoic acid in different types of organic solvents.

Caption: Intermolecular interactions governing the solubility of 4-Methoxypentanoic acid.

Experimental Protocol for Determining Thermodynamic Solubility

For applications requiring precise solubility values, direct experimental measurement is necessary. The following protocol outlines a robust method for determining the thermodynamic solubility of 4-Methoxypentanoic acid in an organic solvent of interest. This method is based on the widely accepted shake-flask technique.

Materials and Equipment

-

4-Methoxypentanoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Methoxypentanoic acid to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 4-Methoxypentanoic acid.

-

Alternatively, for a gravimetric determination, the solvent from the weighed, filtered solution can be evaporated under a gentle stream of nitrogen or in a vacuum oven, and the mass of the remaining solute can be measured.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the concentration determined in the previous step and the volume or mass of the solvent.

-

Self-Validating System and Best Practices

-

Multiple Replicates: Perform each solubility determination in triplicate to ensure the reproducibility of the results.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.

-

Purity of Materials: The purity of both the 4-Methoxypentanoic acid and the solvents will significantly impact the accuracy of the solubility measurement. Use materials of the highest available purity.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.

The following diagram outlines the experimental workflow for determining the thermodynamic solubility of 4-Methoxypentanoic acid.

Caption: Experimental workflow for determining the thermodynamic solubility of 4-Methoxypentanoic acid.

Conclusion

While a comprehensive quantitative dataset for the solubility of 4-Methoxypentanoic acid in organic solvents is not currently available in the literature, a strong theoretical understanding of its physicochemical properties allows for reliable qualitative predictions. Its amphiphilic nature, with both polar, hydrogen-bonding functional groups and a nonpolar alkyl chain, suggests high solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents. For applications demanding precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for its accurate determination. This combination of theoretical insight and practical methodology provides researchers and drug development professionals with the necessary tools to effectively utilize 4-Methoxypentanoic acid in their work.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 422316, 4-Methoxypentanoic acid. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Safety and Hazards of 4-Methoxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 4-Methoxypentanoic acid. As a crucial intermediate in various synthetic pathways, a thorough understanding of its toxicological profile and safe handling procedures is paramount for ensuring laboratory safety and mitigating potential risks. This document synthesizes available data to provide a robust resource for professionals working with this compound.

Chemical Identity and Properties

4-Methoxypentanoic acid is a carboxylic acid with a methoxy group at the 4-position. Its chemical structure and key properties are summarized below.

| Property | Value |

| Chemical Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 818-65-5 |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Synonyms | 4-methoxy-valeric acid |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Methoxypentanoic acid is classified as a hazardous substance.[1] The primary hazards are associated with its corrosive and irritant properties.

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

Signal Word: Danger

Hazard Pictograms:

Toxicological Profile

While specific toxicological data for 4-Methoxypentanoic acid is limited, the GHS classification indicates significant potential for local tissue damage upon contact. The toxicological assessment is therefore based on its classification and data from structurally related compounds.

Acute Toxicity

No specific LD50 or LC50 data for 4-Methoxypentanoic acid is readily available. However, based on its classification, it is expected to be harmful if swallowed, inhaled, or in contact with skin, primarily due to its corrosive nature.

Skin Corrosion/Irritation

4-Methoxypentanoic acid is classified as a skin irritant.[1] Contact with the skin is likely to cause redness, itching, and pain. Prolonged or repeated contact may lead to more severe irritation or dermatitis.

Serious Eye Damage/Irritation

This compound is classified as causing serious eye damage.[1] Direct contact with the eyes can cause severe irritation, pain, and potentially irreversible damage, including blindness. An in vivo study on a substance with a similar hazard profile resulted in severe conjunctival irritation and corneal opacity, leading to the humane euthanasia of the test animal.[2] This underscores the critical importance of eye protection when handling 4-Methoxypentanoic acid.

Respiratory Irritation

Inhalation of vapors or aerosols of 4-Methoxypentanoic acid may cause irritation to the respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath.[1]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data available to classify 4-Methoxypentanoic acid for genotoxicity, carcinogenicity, or reproductive toxicity. Studies on the related compound methoxyacetic acid have shown some evidence of reproductive toxicity in animal studies. However, it is important to note that direct extrapolation of these results to 4-Methoxypentanoic acid is not possible without further investigation.

Safe Handling and Storage

Given the hazardous nature of 4-Methoxypentanoic acid, strict adherence to safe handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with 4-Methoxypentanoic acid.

Caption: Recommended Personal Protective Equipment for handling 4-Methoxypentanoic acid.

Engineering Controls

-

Ventilation: Always handle 4-Methoxypentanoic acid in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage Requirements

Proper storage is crucial to prevent accidents and maintain the integrity of the compound.

-

Containers: Store in tightly closed, corrosion-resistant containers.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

-

Incompatibilities: Segregate from strong oxidizing agents, bases, and reactive metals.[4][5] Carboxylic acids should not be stored in metal cabinets due to the risk of corrosion.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A tiered approach should be taken for spill cleanup, depending on the size and location of the spill.

Caption: Decision workflow for responding to a 4-Methoxypentanoic acid spill.

For small spills, trained personnel wearing appropriate PPE can neutralize the acid with a suitable agent like sodium bicarbonate and then absorb it with an inert material.[6] For large spills, the area should be evacuated, and emergency services should be contacted.

Stability and Reactivity

-

Chemical Stability: 4-Methoxypentanoic acid is expected to be stable under normal storage conditions.

-

Reactivity: As a carboxylic acid, it will react with bases in an exothermic neutralization reaction. It can also react with oxidizing agents and certain metals.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.

Environmental Information

The environmental fate and ecotoxicity of 4-Methoxypentanoic acid have not been extensively studied. As a general precaution, release into the environment should be avoided. Spills should be contained and disposed of as hazardous waste to prevent contamination of soil and water.

Conclusion

4-Methoxypentanoic acid is a valuable chemical intermediate that poses significant health hazards, primarily related to its corrosive and irritant properties affecting the skin, eyes, and respiratory system. A thorough understanding of these risks, coupled with the consistent implementation of robust safety protocols, is essential for its safe use in research and development. This guide provides the foundational knowledge for establishing a comprehensive safety plan for handling this compound. Researchers and laboratory managers are encouraged to use this information to develop and implement specific standard operating procedures tailored to their unique laboratory settings.

References

-

The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

-

4-Methoxypentanoic acid | C6H12O3 | CID 422316 - PubChem. National Center for Biotechnology Information. [Link]

-

Eye irritation - Registration Dossier - ECHA. European Chemicals Agency. [Link]

-

What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]

-

Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. [Link]

-

Final Report. Regulations.gov. [Link]

-

Safe Handling and Storage of Chemicals. University of Louisville Environmental Health & Safety. [Link]

-

STUDY TITLE Report In vitro Skin Irritation and Corrosion Turnkey Testing Strategy including transport classification TEST GUIDE. Regulations.gov. [Link]

-

4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]

-

Preparing for Emergency Chemical Spills. University of Missouri Environment, Health & Safety. [Link]

-

SPILLS. Smith College Research and Instruction Safety. [Link]

-

How Will You Respond to an Acid Spill?. Absorbents Online. [Link]

-

Specific Target Organ Toxicity – Single Exposure March 2017. Society for Chemical Hazard Communication. [Link]

-

Chemical Spills. Florida State University Emergency Management. [Link]

-

Emergency and Spill Response Procedures. Auburn University. [Link]

Sources

- 1. 4-Methoxypentanoic acid | C6H12O3 | CID 422316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]

- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 5. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 6. ehs.wisc.edu [ehs.wisc.edu]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of 4-Methoxypentanoic Acid

Abstract

4-Methoxypentanoic acid is a carboxylated organic compound whose biological significance is not yet extensively documented in scientific literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate its potential biological activities. While direct evidence remains limited, this document synthesizes information from structurally analogous compounds to postulate potential mechanisms of action and offers a detailed roadmap for experimental validation. We will delve into its physicochemical properties, hypothesize its potential roles based on related methoxy-containing acids and short-chain fatty acids, and provide robust, step-by-step protocols for its analysis and biological evaluation. This guide is designed to serve as a foundational resource for initiating research into the therapeutic and biological potential of 4-Methoxypentanoic acid.

Introduction and Physicochemical Characterization

4-Methoxypentanoic acid (CAS: 818-65-5) is a small molecule featuring a pentanoic acid backbone with a methoxy group at the fourth carbon position.[1] Understanding its fundamental chemical and physical properties is a prerequisite for any biological investigation, as these characteristics influence its solubility, stability, and interaction with biological systems.

Chemical Structure and Properties

-

IUPAC Name: 4-methoxypentanoic acid[1]

-

Molecular Formula: C₆H₁₂O₃[1]

-

Molecular Weight: 132.16 g/mol [1]

-

SMILES: CC(CCC(=O)O)OC[1]

-

InChIKey: NNADTHRVGBWACO-UHFFFAOYSA-N[1]

The presence of both a hydrophilic carboxylic acid group and a more lipophilic methoxy-alkyl chain suggests that 4-Methoxypentanoic acid will exhibit moderate polarity. The carboxylic acid moiety allows for hydrogen bonding and ionization at physiological pH, which will significantly impact its solubility in aqueous media and its ability to cross cellular membranes.

Tabulated Physicochemical Data

For clarity and comparative purposes, the key computed properties of 4-Methoxypentanoic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 132.16 g/mol | [1] |

| XLogP3 | 0.4 | [1] |

| Monoisotopic Mass | 132.078644241 Da | [1] |

| Polar Surface Area | 46.5 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

Postulated Biological Activities and Mechanistic Rationale

Direct studies on the biological activity of 4-Methoxypentanoic acid are not prevalent. However, by examining structurally similar compounds, we can formulate logical hypotheses to guide future research. The presence of the methoxy group and the short-chain fatty acid structure are key indicators of potential biological function.

Potential Role in Cellular Signaling (Based on Methoxy-Containing Analogs)

Compounds containing methoxyphenyl moieties, such as Ferulic acid (4-hydroxy-3-methoxycinnamic acid), are known to possess significant biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] Ferulic acid modulates key signaling pathways, including those involving p53, p21, Bcl-2/Bax, and the MAPK/Akt pathways.[2] Furthermore, its metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to enhance muscle strength and inhibit protein catabolism by upregulating myogenic regulatory factors like Myf5 and inhibiting the ubiquitin-proteasome system.[3]

Hypothesis: The methoxy group on 4-Methoxypentanoic acid may enable it to interact with enzymatic pockets or cellular receptors, potentially modulating signaling pathways involved in inflammation, cell cycle regulation, or cellular metabolism. Its structural simplicity compared to Ferulic acid might lead to more specific, targeted effects.

Potential Antimicrobial Activity (Based on Short-Chain Fatty Acid Analogs)

Short-chain fatty acids and their derivatives are known to exhibit antimicrobial properties. For instance, 3-Methylpentanoic acid has demonstrated antifungal activity against Botrytis cinerea by disrupting cell wall integrity and interfering with the MAPK signaling pathway.[4] The mechanism often involves the lipophilic nature of the carbon chain allowing for insertion into the fungal membrane, leading to destabilization and cell death.[4]

Hypothesis: 4-Methoxypentanoic acid may possess antifungal or antibacterial properties. Its carbon chain could facilitate interaction with microbial cell membranes, while the carboxylic acid and methoxy groups could interfere with essential cellular processes or signaling pathways, similar to other functionalized fatty acids.

Diagram of Postulated Mechanistic Pathways

The following diagram illustrates the potential signaling pathways that could be modulated by 4-Methoxypentanoic acid, based on the activities of its structural analogs.

Caption: Hypothesized biological targets of 4-Methoxypentanoic acid.

A Framework for Investigation: Experimental Protocols

To validate the hypothesized biological activities, a structured experimental approach is necessary. The following protocols provide detailed methodologies for the quantification and biological assessment of 4-Methoxypentanoic acid.

Analytical Quantification in Biological Matrices

Accurate quantification is crucial for pharmacokinetic and metabolic studies. Given the lack of a specific protocol for 4-Methoxypentanoic acid, we adapt a robust method developed for the structurally similar 4-hydroxypentanoic acid.[5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for its high sensitivity and selectivity, especially in complex biological matrices.[5]

Protocol: LC-MS/MS Quantification of 4-Methoxypentanoic Acid

-

Objective: To quantify 4-Methoxypentanoic acid in plasma or cell culture media.

-

Sample Preparation: a. To 100 µL of plasma or media, add a suitable internal standard (e.g., deuterated 4-Methoxypentanoic acid). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5] c. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[5] d. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions (Starting Point):

-

LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[5]

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

-

Flow Rate: 0.3 mL/min.[5]

-

Injection Volume: 5 µL.[6]

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Precursor-to-product ion transitions for 4-Methoxypentanoic acid and the internal standard must be optimized via infusion.

-

Causality Behind Choices: The protein precipitation with acetonitrile is a simple and effective method for cleaning up biological samples. The C18 column is a standard choice for retaining small, moderately polar molecules. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive ion mode.

General In Vitro Biological Activity Screening

To begin assessing the biological activity of 4-Methoxypentanoic acid, a general cell viability assay is recommended across a panel of cell lines (e.g., cancerous and non-cancerous).

Protocol: MTT Cell Viability Assay

-

Objective: To determine the cytotoxic or cytostatic effects of 4-Methoxypentanoic acid.

-

Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Prepare serial dilutions of 4-Methoxypentanoic acid in culture medium (e.g., from 1 µM to 1 mM). c. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound). d. Incubate for 24, 48, or 72 hours. e. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. f. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. g. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Specific Biological Assays

Based on the hypotheses in Section 2, more targeted assays can be employed.

Protocol: Free Fatty Acid Assay (Metabolic Activity)

This assay can determine if 4-Methoxypentanoic acid can be utilized or interfere with fatty acid metabolism. Commercially available kits provide a streamlined workflow.

-

Objective: To measure the concentration of 4-Methoxypentanoic acid as a free fatty acid or to assess its impact on overall free fatty acid levels in a biological sample.

-

Principle: Free fatty acids are converted to their CoA derivatives by Acyl-CoA Synthetase. These are then oxidized, producing hydrogen peroxide, which reacts with a probe to generate a colorimetric (570 nm) or fluorometric (Ex/Em = 535/587 nm) signal.

-

Procedure (General): a. Prepare samples and standards (using Palmitic acid as a standard or 4-Methoxypentanoic acid itself to create a specific standard curve). b. Add Acyl-CoA Synthetase (ACS) Reagent and incubate for 30 minutes at 37°C. c. Add the reaction mix containing the probe and enzyme, and incubate for another 30 minutes at 37°C. d. Measure the output on a microplate reader.

Causality Behind Choices: This enzymatic assay is highly specific for non-esterified fatty acids and is a standard method in metabolic research.[7] It allows for a direct quantitative measure of how the compound might fit into the broader class of fatty acids within a biological system.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive investigation of 4-Methoxypentanoic acid.

Caption: A logical workflow for investigating 4-Methoxypentanoic acid.

Conclusion

While 4-Methoxypentanoic acid is a sparsely studied molecule, its chemical structure provides compelling reasons to investigate its biological potential. By drawing logical parallels with structurally related compounds, we can construct a rational framework for research. The hypotheses presented—potential modulation of cellular signaling pathways and possible antimicrobial activity—serve as initial targets for investigation. The detailed analytical and biological protocols provided in this guide offer a robust starting point for scientists to begin unraveling the biological significance of 4-Methoxypentanoic acid. Future studies stemming from this foundational work could uncover novel therapeutic applications for this intriguing molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 422316, 4-Methoxypentanoic acid. Retrieved January 6, 2026 from [Link].

-

CliniSciences (n.d.). Fatty acid Assay Kit. Retrieved January 6, 2026 from [Link].

-

Biocompare (n.d.). Free Fatty Acid Assay Kits. Retrieved January 6, 2026 from [Link].

-

Cell Biolabs, Inc. (n.d.). Free Fatty Acid (FFA) Assays. Retrieved January 6, 2026 from [Link].

- Meesters, R. J., & Schröder, H. F. (2002). Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry. Angewandte Chemie International Edition, 41(19), 3582-3585. (Note: A representative URL from a relevant journal would be used here, this is a placeholder for context).

- Japan Chemical Substance Dictionary (n.d.). III Analytical Methods. Retrieved January 6, 2026 from a relevant governmental or academic source detailing analytical chemistry methods.

-

PubChemLite (2025). 4-methoxypentanoic acid (C6H12O3). Retrieved January 6, 2026 from [Link].

-

Pandey, A., et al. (2021). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. Advances in Protein Chemistry and Structural Biology, 129, 1-25. Retrieved January 6, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154943591, 2-Bromo-4-methoxypentanoic acid. Retrieved January 6, 2026 from [Link].

-

Ali, M. W., et al. (2025). 3-Methyl pentanoic acid suppress gray mold disease potentially targeting cell-wall integrity (CWI) and mitogen-activated protein kinase (MAPK) pathways in Botrytis cinerea. BMC Microbiology. Retrieved January 6, 2026 from [Link].

- Dömling, A. (2013). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Accounts of Chemical Research, 46(2), 453-463. (Note: A representative URL from a relevant journal would be used here, this is a placeholder for context).

-

The Good Scents Company (n.d.). 4-methoxyphenyl acetic acid. Retrieved January 6, 2026 from [Link].

-

Głowacka, I. E., et al. (2023). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Pharmaceuticals, 16(4), 525. Retrieved January 6, 2026 from [Link].

-

Singh, S., et al. (2023). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 12(10), 1845. Retrieved January 6, 2026 from [Link].

-

Al-Dhafer, M., et al. (2020). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in Bioinformatics, 21(4), 1339-1353. Retrieved January 6, 2026 from [Link].

-

Dua, K., et al. (2022). Signaling Pathways That Mediate Alveolar Macrophage Activation by Surfactant Protein A and IL-4. The Journal of Immunology, 208(7), 1775-1785. Retrieved January 6, 2026 from [Link].

- ResearchGate (n.d.). Bioactive compound and their biological activity.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 285825, 5-methoxypentanoic Acid. Retrieved January 6, 2026 from [Link].

-

Upadhyaya, P., et al. (2010). Extensive Metabolic Activation of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 19(11), 2828-2837. Retrieved January 6, 2026 from [Link].

-

Chen, W.-C., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites, 14(6), 333. Retrieved January 6, 2026 from [Link].

-

Kim, Y.-H., et al. (2019). A Putative Adverse Outcome Pathway Relevant to Carcinogenicity Induced by Sulfuric Acid in Strong Inorganic Acid Mists. Journal of Cancer Prevention, 24(3), 135-144. Retrieved January 6, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7207, Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved January 6, 2026 from [Link].

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Methyl pentanoic acid suppress gray mold disease potentially targeting cell-wall integrity (CWI) and mitogen-activated protein kinase (MAPK) pathways in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fatty acid Assay Kit Clinisciences [clinisciences.com]

A Technical Guide to the Synthesis and Biological Evaluation of Aliphatic Methoxyalkanoic Acids and Their Derivatives, with a Focus on 4-Methoxypentanoic Acid as a Core Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Methoxyalkanoic Acids in Chemical Biology and Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the exploration of novel pharmacophores and the modification of existing scaffolds are paramount to the discovery of new therapeutic agents. Short-chain fatty acids (SCFAs) and their derivatives have garnered significant attention for their roles in cellular metabolism, signaling, and as modulators of various physiological processes.[1][2] The introduction of a methoxy group onto an aliphatic alkanoic acid backbone, as exemplified by 4-methoxypentanoic acid, presents a chemically stable and synthetically accessible modification that can profoundly influence the parent molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These alterations can, in turn, modulate biological activity, offering a promising avenue for the development of new chemical entities.

This technical guide provides an in-depth exploration of 4-methoxypentanoic acid, its derivatives, and analogues. We will delve into the synthetic strategies for this class of compounds, discuss their potential biological activities, and lay the groundwork for understanding their structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging the unique properties of methoxyalkanoic acids in their scientific pursuits.

Physicochemical Properties of 4-Methoxypentanoic Acid

4-Methoxypentanoic acid (CAS 818-65-5) is a simple, yet intriguing molecule.[3] Its structure, featuring a carboxylic acid and a methoxy group at the 4-position, imparts a unique balance of hydrophilicity and lipophilicity.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | PubChem[3] |

| Molecular Weight | 132.16 g/mol | PubChem[3] |

| XLogP3-AA | 0.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

Synthesis of 4-Methoxypentanoic Acid and its Derivatives

The synthesis of 4-methoxypentanoic acid and its derivatives can be approached through several established organic chemistry methodologies. The choice of synthetic route will often depend on the desired scale, available starting materials, and the specific derivative being targeted (e.g., ester, amide).

Synthesis of the Core Scaffold: 4-Methoxypentanoic Acid

A general and effective method for the synthesis of γ-methoxy carboxylic acids involves the nucleophilic addition to oxycarbenium ions derived from 5-methoxy-2(3H)-dihydrofuranones.[3] This approach provides good control over the introduction of the methoxy group at the γ-position.

An alternative conceptual approach, though not specifically documented for 4-methoxypentanoic acid, could be adapted from the malonic ester synthesis.[4][5] This classic method allows for the elongation of a carbon chain and the introduction of various functionalities.

Conceptual Experimental Protocol: Malonic Ester Synthesis of 4-Methoxypentanoic Acid

Step 1: Alkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add 1-bromo-2-methoxypropane.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diethyl (2-methoxypropyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude dialkylmalonate, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the esters to the corresponding dicarboxylic acid salt.

-

After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of 1-2.

-

Gently heat the acidified solution to induce decarboxylation, which is often accompanied by the evolution of carbon dioxide.

-

After the gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 4-methoxypentanoic acid.

-

Purify the final product by distillation or chromatography as needed.

Synthesis of 4-Methoxypentanoic Acid Derivatives

The carboxylic acid moiety of 4-methoxypentanoic acid serves as a versatile handle for the synthesis of a variety of derivatives, most notably esters and amides.

Esterification

The formation of 4-methoxypentanoate esters can be readily achieved through Fischer esterification. This involves reacting 4-methoxypentanoic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[6]

Amidation

Amides of 4-methoxypentanoic acid can be synthesized by a variety of methods. A common laboratory-scale approach involves the activation of the carboxylic acid, followed by reaction with an amine.[7][8][9] Activating agents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride, which readily reacts with amines to form the corresponding amide. Alternatively, peptide coupling reagents (e.g., DCC, EDC, HATU) can be employed for a milder and often more efficient conversion.[9]

Experimental Workflow: Synthesis of a 4-Methoxypentanoamide

Caption: Workflow for the synthesis of 4-methoxypentanoamides.

Biological Activities and Potential Therapeutic Applications

While the biological activities of 4-methoxypentanoic acid and its direct derivatives are not extensively documented, we can infer potential areas of interest from studies on structurally related compounds.

Antimicrobial and Antifungal Potential

Research on other methoxy-substituted fatty acids suggests a potential for antimicrobial and antifungal activity. For instance, (±)-4-methoxydecanoic acid has been synthesized and shown to possess significantly higher antifungal activity against Candida albicans and Cryptococcus neoformans compared to the unsubstituted n-decanoic acid.[10] This indicates that mid-chain methoxylation could be a viable strategy for enhancing the fungitoxicity of fatty acids.[10] Similarly, methyl 4-methylpentanoate has reported antimicrobial properties, making it a candidate for applications in food preservation.[11]

Anti-inflammatory Effects

Short-chain fatty acids, in general, are known to have immunomodulatory and anti-inflammatory effects.[1][12][13] They can act as signaling molecules through G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, and as inhibitors of histone deacetylases (HDACs).[13] While the specific effects of a methoxy substitution on these activities are yet to be fully elucidated, it is plausible that 4-methoxypentanoic acid and its derivatives could modulate inflammatory pathways. Studies on methyl 4-methylpentanoate have also suggested potential anti-inflammatory effects.[11]

Anticancer and Cytotoxic Activities

Numerous derivatives of pentanoic acid have been investigated for their anticancer properties. While not direct analogues, these studies highlight the potential of the pentanoic acid scaffold in cancer drug discovery. For example, some pentanoic acid derivatives have been shown to induce apoptosis in cancer cell lines.

Structure-Activity Relationships (SAR)

The systematic study of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry.[14][15] For the class of methoxyalkanoic acids, several structural features can be rationally modified to explore the SAR.

The Role of the Methoxy Group

The position and presence of the methoxy group are critical. The methoxy group can influence the molecule's conformation and its ability to interact with biological targets. In studies of phenolic acids, the number and position of methoxy groups have been shown to significantly impact their antioxidant activity.[12][16] Generally, methoxy groups, being electron-donating, can enhance the free radical scavenging ability of phenolic compounds.[13][16] While the electronic effects in an aliphatic system like 4-methoxypentanoic acid are different, the steric and hydrogen-bonding properties of the methoxy group will undoubtedly play a role in its biological interactions.

Influence of the Alkyl Chain Length

The length of the alkyl chain in alkanoic acids is a key determinant of their lipophilicity and, consequently, their ability to cross cell membranes and interact with hydrophobic pockets in target proteins. By synthesizing a series of methoxyalkanoic acids with varying chain lengths (e.g., 4-methoxybutanoic acid, 4-methoxypentanoic acid, 4-methoxyhexanoic acid), one could systematically investigate the effect of chain length on a particular biological activity.

Derivatization of the Carboxylic Acid

Converting the carboxylic acid to esters or amides provides a rich opportunity for SAR exploration.

-

Esters: Varying the alcohol component of the ester can modulate the compound's volatility, solubility, and susceptibility to hydrolysis by esterases. This can be used to create prodrugs that release the active carboxylic acid in vivo.

-

Amides: The amide derivatives offer a vast chemical space to explore. The substituents on the amide nitrogen can be varied to alter steric bulk, hydrogen bonding potential, and overall polarity. This can lead to significant changes in biological activity and target specificity.

Logical Framework for SAR Studies of 4-Methoxypentanoic Acid Analogues

Caption: A logical framework for investigating the SAR of 4-methoxypentanoic acid analogues.

Future Directions and Conclusion

4-Methoxypentanoic acid and its analogues represent a relatively underexplored area of chemical space with considerable potential for applications in drug discovery and chemical biology. The synthetic accessibility of this scaffold, coupled with the intriguing biological activities of related compounds, makes it a fertile ground for further investigation.

Future research efforts should focus on:

-

Systematic Synthesis of Derivatives: The preparation and characterization of libraries of 4-methoxypentanoic acid esters and amides with diverse substituents.

-